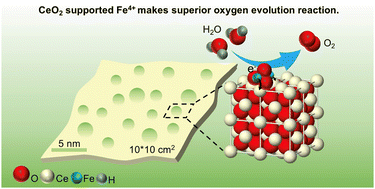CeO2 supported high-valence Fe oxide for highly active and stable water oxidation†
EES Catalysis Pub Date: 2023-06-24 DOI: 10.1039/D3EY00113J
Abstract
Despite the high intrinsic electrocatalytic activity for the oxygen evolution reaction (OER), stable high valence metal ions such as Fe4+ are very difficult to form in oxide catalysts. In this work, by elaborating a novel FeHV/CeO2@NF (nickel foam) catalyst, we stabilized high-valence Fe ions on a CeO2 support and achieved a record low overpotential of 219 mV to reach the current density of 50 mA cm−2. Theoretical calculations revealed that the fluent d–f electron transfer between ultra-small FeOx nanoparticles (US-FeOx) and CeO2 guarantees the robust high valence of surface Fe sites, which enables the optimum adsorption and efficient conversions in the OER process. Meanwhile, the electronic modulations induced by the US-FeOx also improve the site-to-site electron transfer to lower the reaction energy barriers for excellent OER performance. Moreover, the FeHV/CeO2@NF catalyst delivered excellent stability, sustaining a high current density (200 mA cm−2) for over 500 h, and the simple preparation method gave access to a large-area electrode (100 cm2), paving the way for large-scale hydrogen production by water splitting.


Recommended Literature
- [1] Nonconductive layered hexagonal boron nitride exfoliation by bipolar electrochemistry†
- [2] Oral drug suitability parameters†
- [3] The rotating disc electrode: measurement protocols and reproducibility in the evaluation of catalysts for the oxygen evolution reaction†
- [4] Understanding the role of metal supported on TiO2 in photoreforming of oxygenates
- [5] Fast energy transfer within a self-assembled cyclic porphyrin tetramer†
- [6] Microfluidic 68Ga-labeling: a proof of principle study
- [7] A nitric oxide quantitative assay by a glyceraldehyde 3-phosphate dehydrogenase/phosphoglycerate kinase/firefly luciferase optimized coupled bioluminescent assay†
- [8] PEGylated WS2 nanodrug system with erythrocyte membrane coating for chemo/photothermal therapy of cervical cancer†
- [9] An enantio- and stereocontrolled synthesis of (−)-mycestericin E via cinchona alkaloid-catalyzed asymmetric Baylis–Hillman reactionElectronic supplementary information (ESI) available: experimental details. See http://www.rsc.org/suppdata/cc/b1/b106471c/
- [10] Non-innocent adsorption of Co-pyrphyrin on rutile(110)†









